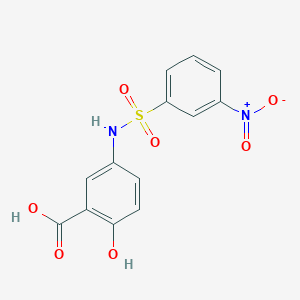
2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid is a chemical compound with the CAS Number: 328028-25-7 . It has a molecular weight of 338.3 and is typically in the form of a powder . The IUPAC name for this compound is 2-hydroxy-5-{[(3-nitrophenyl)sulfonyl]amino}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N2O7S/c16-12-5-4-8 (6-11 (12)13 (17)18)14-23 (21,22)10-3-1-2-9 (7-10)15 (19)20/h1-7,14,16H, (H,17,18) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that substituted benzene compounds like this one can undergo electrophilic substitution reactions . The reactivity of the compound can be influenced by the electron donating or withdrawing nature of the substituents .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Stability
- Conformational Preferences and Chemical Reactivity : A study on Piloty's acid, a compound related to 2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid, explored its conformational stability and chemical reactivity. The research identified stable conformations and investigated the acid's dissociation to produce nitroxyl (HNO), a species with significant biological and medicinal applications. The study employed density functional theory and vibrational spectroscopy to understand the chemical behavior and reactivity patterns of Piloty's acid and its derivatives (Al‐Saadi, 2020).
Biological Applications
- Anticancer Chemotherapy : Research on derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, which shares functional groups with this compound, has demonstrated potential in anticancer chemotherapy. These compounds were synthesized with varying functional groups to enhance water solubility and tested for their efficacy in treating spontaneous cancers in mice, highlighting their potential in medicinal chemistry and drug development (Woolley & Hoeven, 1965).
Catalytic and Environmental Applications
- Catalytic Ozonation in Water Treatment : The role of MnO(x)/GAC (granular activated carbon) in catalytic ozonation was studied using nitrobenzene as a model pollutant. The findings suggest that such catalytic systems could enhance the degradation efficiency of refractory organic pollutants under specific pH conditions, offering insights into the applications of similar compounds in environmental remediation technologies (Ma et al., 2005).
Drug Binding and Interaction Studies
- Protein-Binding Interactions : A spectrophotometric study employing 2-(4'-Hydroxybenzeneazo)benzoic acid as a probe revealed insights into the binding interactions between selected drugs and bovine serum albumin. This research underscores the importance of understanding how structurally related compounds interact with biological macromolecules, which is crucial for drug design and pharmacokinetics (Zia & Price, 1975).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c16-12-5-4-8(6-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20/h1-7,14,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKASXGVBZDKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine](/img/structure/B2655151.png)
![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655155.png)
![N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655158.png)


![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2655161.png)



![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2655167.png)



